

Application Note: High-Sensitivity Pharmacokinetic Profiling of Bumetanide

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Compound of Interest

Compound Name:	<i>N</i> -Desbutyl- <i>N</i> -propyl Bumetanide- <i>d</i> 5
CAS No.:	1346601-70-4
Cat. No.:	B585379

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Abstract & Study Rationale

This application note details a rigorous protocol for the pharmacokinetic (PK) quantification of Bumetanide, a potent loop diuretic, in plasma. While standard protocols often use Furosemide or generic Bumetanide-*d*5 as internal standards (IS), this method utilizes **N-Desbutyl-N-propyl Bumetanide-*d*5**.

Why this specific Internal Standard? The selection of **N-Desbutyl-N-propyl Bumetanide-*d*5** represents a sophisticated "Homolog-Analog" strategy.

- **Structural Homology:** By replacing the native butyl chain with a deuterated propyl chain, the IS retains near-identical ionization efficiency and extraction recovery properties to the analyte.
- **Chromatographic Orthogonality:** The propyl chain is slightly less lipophilic than the butyl chain. This causes the IS to elute slightly earlier than Bumetanide on Reverse Phase (C18)

chromatography. This separation is advantageous as it prevents "crosstalk" (isotopic interference) while still keeping the IS within the same matrix suppression window.

Chemical Basis & Mass Transitions

Analyte vs. Internal Standard Logic

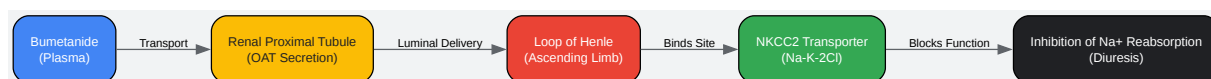
The method relies on Negative Electrospray Ionization (ESI-), exploiting the acidic nature of the benzoic acid and sulfonamide moieties.

Compound	Derivation Logic	Approx. MW	Precursor (M-H) ⁻	Lipophilicity (LogP)
Bumetanide	Parent (Butylamino side chain)	364.4	363.1	~2.6 (Elutes Later)
IS (Propyl-d5)	Analog (Propylamino-d5 side chain)	~355.4	354.1	~2.2 (Elutes Earlier)

*Note: Exact mass depends on the specific deuteration pattern of the propyl group (e.g., -C₃H₂D₅). Values above assume a net loss of ~9 amu relative to parent.

Mechanism of Action (Context)

Understanding the target biology aids in interpreting PK/PD correlations.



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Figure 1: Pharmacodynamic pathway of Bumetanide. PK sampling must capture the rapid elimination phase corresponding to renal secretion.

Experimental Protocol

Reagents & Materials

- Matrix: Drug-free K2EDTA Plasma.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).
- Columns: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 μ m.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is critical when the IS (Propyl analog) does not perfectly co-elute with the analyte.

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL Eppendorf tube.
- IS Addition: Add 10 μ L of **N-Desbutyl-N-propyl Bumetanide-d5** working solution (500 ng/mL in 50% MeOH). Vortex gently.
- Acidification: Add 10 μ L of 1.0 M Formic Acid.
 - Expert Note: Acidification suppresses ionization of the carboxylic acid group (COOH), making the molecule neutral and driving it into the organic layer.
- Extraction: Add 600 μ L of Ethyl Acetate.
- Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.
- Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 500 μ L of the supernatant (organic layer) to a clean 96-well plate or glass tube.
- Evaporation: Dry under Nitrogen stream at 40°C.

- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge.

LC-MS/MS Parameters

Chromatography (Gradient Elution):

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Time (min)	% B	Event
0.0	10	Initial Hold
0.5	10	Divert to Waste (Salt removal)
3.0	90	Linear Gradient
3.5	90	Wash
3.6	10	Re-equilibration
5.0	10	End of Run

Expert Insight: Expect the IS (Propyl) to elute at approximately 2.2 min and Bumetanide (Butyl) at 2.4 min. The slight separation confirms the lipophilicity difference.

Mass Spectrometry (Source: ESI Negative):

- Spray Voltage: -2500 V (Negative mode is far more sensitive for Bumetanide).
- Capillary Temp: 350°C.
- MRM Transitions:

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (V)
Bumetanide	363.1	240.1	22
IS (Propyl-d5)	354.1*	240.1**	22

*Verify exact precursor mass based on CoA of your specific custom standard. **The product ion (240.1) corresponds to the sulfonamide-phenoxy-benzoic acid core. Since the alkyl chain is lost in this fragmentation, both parent and IS may share the same product ion mass. This makes chromatographic separation (achieved by the propyl modification) critical to prevent cross-talk.

Method Validation Strategy (FDA/EMA Guidelines)

Since the IS is a structural analog (homolog) and not a stable isotope of the parent, validation must prove that the IS tracks the analyte accurately despite slight retention time differences.

Matrix Factor & Recovery

You must calculate the IS-Normalized Matrix Factor.

- Requirement: Because the IS elutes earlier, ensure that the ion suppression profile of the plasma phospholipids does not affect the IS differently than the Analyte. The CV of the IS-normalized matrix factor across 6 lots of plasma must be <15%.

Linearity & Sensitivity

- Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

- Weighting:

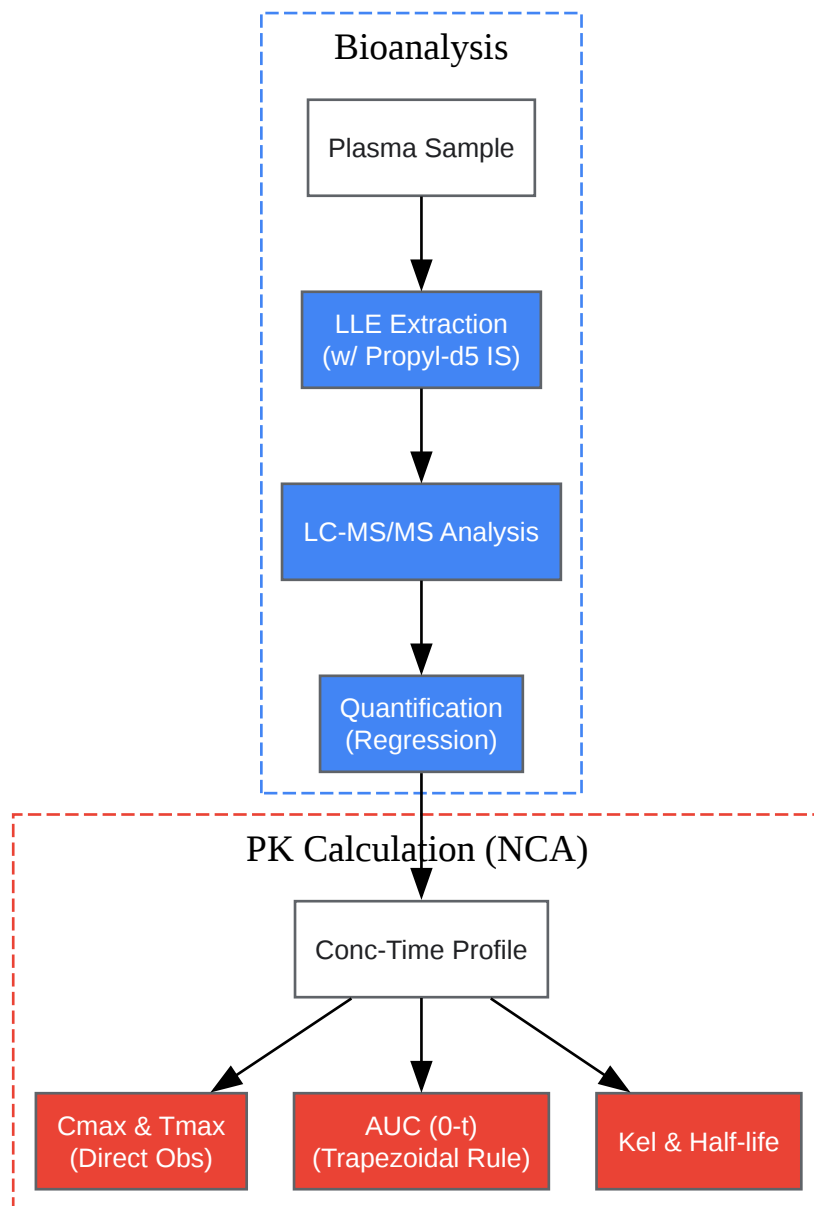
linear regression.

- Carryover: Inject a blank after the ULOQ (1000 ng/mL). Carryover must be <20% of the LLOQ area.

Pharmacokinetic Data Analysis

Once concentrations are derived, use Non-Compartmental Analysis (NCA) to derive key parameters.

Workflow Diagram



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Figure 2: End-to-end workflow from bioanalysis to pharmacokinetic parameter derivation.

Key Parameters to Report

Parameter	Definition	Calculation Method
	Peak Plasma Concentration	Direct observation from data.
	Time to Peak	Direct observation.
	Area Under Curve	Linear Trapezoidal method.
	Elimination Half-Life	(from terminal slope).
	Apparent Clearance	.

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